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molecular formula C7H11BrN2S B8575847 4-Bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole

4-Bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole

Cat. No. B8575847
M. Wt: 235.15 g/mol
InChI Key: AWLIXFXQCYRQPB-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (2.10 g, 14.3 mmol) in acetone (20 mL) was added K2CO3 (2.37 g, 17.1 mmol) followed by chloromethyl methyl sulfide (1.3 mL, 5.7 mmol). The light yellow suspension was stirred at room temperature for 96 hr. At this time the reaction was thick with white precipitate. The reaction mixture was stripped off volatiles, diluted with methylene chloride and filtered. The filtrate was concentrated under reduced pressure to give the title compound as a light yellow oil which was used without further purification.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:8])=[N:4][NH:5][C:6]=1[CH3:7].C([O-])([O-])=O.[K+].[K+].[CH3:15][S:16][CH2:17]Cl>CC(C)=O.C(Cl)Cl>[Br:1][C:2]1[C:3]([CH3:8])=[N:4][N:5]([CH2:15][S:16][CH3:17])[C:6]=1[CH3:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC=1C(=NNC1C)C
Name
Quantity
2.37 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
CSCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The light yellow suspension was stirred at room temperature for 96 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
BrC=1C(=NN(C1C)CSC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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